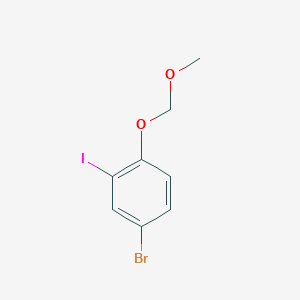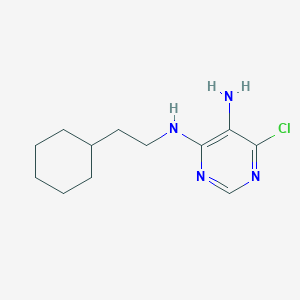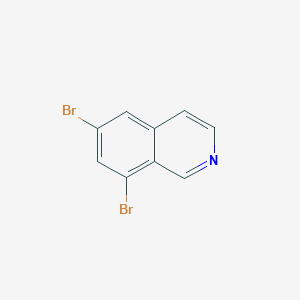
10-Hexadecen-1-ol, acetate, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hexadecen-1-ol, acetate, (Z)- is an organic compound belonging to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration and an acetate functional group. This compound is often found in natural products and is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecen-1-ol, acetate, (Z)- typically involves the esterification of 10-Hexadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of 10-Hexadecen-1-ol, acetate, (Z)- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hexadecen-1-ol, acetate, (Z)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols
Reduction: 10-Hexadecen-1-ol
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
10-Hexadecen-1-ol, acetate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism by which 10-Hexadecen-1-ol, acetate, (Z)- exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, modulating signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
10-Hexadecen-1-ol, acetate, (Z)- can be compared with other similar compounds such as:
- 11-Hexadecen-1-ol, acetate, (Z)-
- 10-Hexadecen-1-ol, acetate, (E)-
- 10-Hexadecen-1-ol
Uniqueness: The Z (cis) configuration of the double bond in 10-Hexadecen-1-ol, acetate, (Z)- imparts unique chemical and physical properties, such as specific reactivity and interaction with biological targets, distinguishing it from its E (trans) isomer and other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of 10-Hexadecen-1-ol, acetate, (Z)-, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C18H36O3 |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
acetic acid;(Z)-hexadec-10-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h6-7,17H,2-5,8-16H2,1H3;1H3,(H,3,4)/b7-6-; |
InChI-Schlüssel |
BKWAKIYRJHHRFD-NAFXZHHSSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCCCCCCCO.CC(=O)O |
Kanonische SMILES |
CCCCCC=CCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)





![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)

